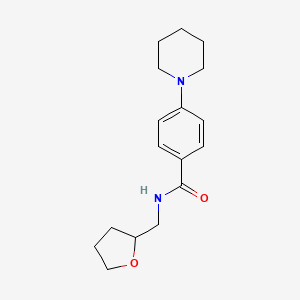![molecular formula C11H21N3O3S B4615827 N-cyclopropyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4615827.png)
N-cyclopropyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
説明
Synthesis Analysis
The synthesis of N-cyclopropyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide and related compounds often involves complex chemical reactions. Chiral sulfinamides, such as tert-butanesulfinamide, have been extensively used in the asymmetric synthesis of amines and their derivatives, offering pathways to structurally diverse N-heterocycles, including piperidines, which are structurally related to the compound of interest (Philip et al., 2020). Additionally, the synthesis of cyclic compounds containing aminobenzenesulfonamide, which shares a functional group with our compound, showcases the utility of such moieties in generating novel pharmaceuticals (Kaneda, 2020).
Molecular Structure Analysis
The molecular structure of N-cyclopropyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is characterized by the presence of a sulfonyl group attached to a piperidine ring, which significantly influences its chemical reactivity and physical properties. The sulfonyl group, being a versatile functional group, imparts distinct chemical properties that are crucial for the compound's biological activity (Carta et al., 2012).
Chemical Reactions and Properties
Sulfonyl groups play a pivotal role in medicinal chemistry, offering a wide array of reactivity due to their ability to undergo various chemical transformations. Compounds containing sulfonyl groups, such as sulfonamides, have shown a broad spectrum of pharmacological activities, indicating the potential for diverse chemical reactions and applications of our compound (El-Qaliei et al., 2020).
Physical Properties Analysis
The physical properties of a compound, including solubility, melting point, and stability, are crucial for its application in various fields. While specific data on N-cyclopropyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is not directly available, related research on dimethyl sulfoxide (DMSO) highlights the importance of understanding solvent effects and physical properties for the application and handling of chemical compounds (Hoang et al., 2021).
Chemical Properties Analysis
The chemical properties of N-cyclopropyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide are influenced by its functional groups, particularly the sulfonyl group. This group's presence affects the compound's acidity, reactivity towards nucleophiles, and overall chemical stability. Such properties are critical when considering the compound's potential applications in synthesis and drug design (Zhang et al., 2023).
科学的研究の応用
Metabolism and Enzymatic Interaction
Compounds structurally related to "N-cyclopropyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide" have been investigated for their metabolic pathways and interactions with enzymes. For instance, studies on antidepressants have revealed the involvement of cytochrome P450 enzymes in the oxidative metabolism of novel compounds, highlighting the importance of these enzymes in drug metabolism and the potential for drug-drug interactions (Hvenegaard et al., 2012).
Antimicrobial Activity
Sulfonamide derivatives, a functional group present in the compound of interest, have been extensively studied for their antimicrobial properties. Research demonstrates that these compounds exhibit marked potency as antibacterial agents, indicating their potential in addressing bacterial infections (Ajani et al., 2013).
Aggrecanase Inhibition
Compounds containing cyclopropane and sulfonamide motifs have been identified as potent and selective aggrecanase inhibitors. These inhibitors offer a promising approach for the treatment of osteoarthritis by preventing articular cartilage breakdown (Shiozaki et al., 2011).
Cytotoxic Properties
Research on dicarboximide derivatives has explored their cytotoxic properties against various cancer cell lines. This work contributes to the understanding of the therapeutic potential of such compounds in cancer treatment (Kuran et al., 2016).
Probe Development for Biological Applications
Studies have also focused on the development of fluorescent probes for detecting glutathione in cells and in vivo. Such probes, which may share structural features with the compound of interest, are crucial for monitoring cellular redox states and oxidative stress (Yin et al., 2015).
Novel Solvents and Process Development
The search for alternative solvents led to the exploration of sulfone derivatives as potential substitutes for dimethyl sulfoxide (DMSO), with applications in facilitating chemical reactions and product separation (Marus et al., 2011).
特性
IUPAC Name |
N-cyclopropyl-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3S/c1-13(2)18(16,17)14-7-5-9(6-8-14)11(15)12-10-3-4-10/h9-10H,3-8H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZJJONFIDQBJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4615746.png)
![2-(4-butoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4615752.png)
![2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B4615753.png)
![2-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B4615756.png)
![4-chloro-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4615762.png)
![[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4615774.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4615782.png)
![2-{[(1-propyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B4615786.png)
![ethyl N-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B4615787.png)


![4-(4-tert-butylphenyl)-2-[(2,6-difluorobenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B4615807.png)
![N-(2-fluorophenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4615816.png)
![ethyl 4-[4-(4-methoxyphenoxy)butanoyl]-1-piperazinecarboxylate](/img/structure/B4615825.png)